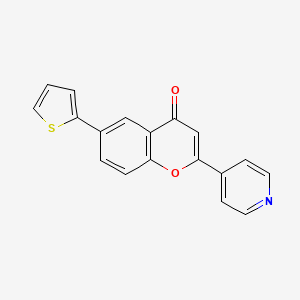![molecular formula C25H15F9N2 B12517201 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 817638-56-5](/img/structure/B12517201.png)
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an imidazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced imidazole compounds .
Aplicaciones Científicas De Investigación
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, making it a potent inhibitor or activator of specific biochemical pathways .
Comparación Con Compuestos Similares
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
- 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
Comparison: Compared to these similar compounds, 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole stands out due to its imidazole core, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
817638-56-5 |
|---|---|
Fórmula molecular |
C25H15F9N2 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
4-methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C25H15F9N2/c1-14-21(15-2-6-17(7-3-15)23(26,27)28)36(20-12-10-19(11-13-20)25(32,33)34)22(35-14)16-4-8-18(9-5-16)24(29,30)31/h2-13H,1H3 |
Clave InChI |
PFYXMQBKJNZZRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
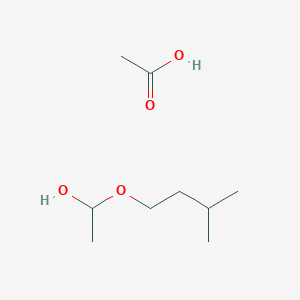
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
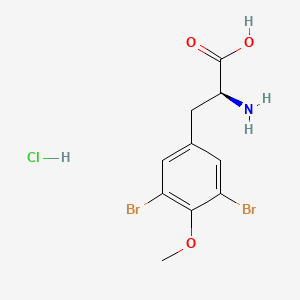
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
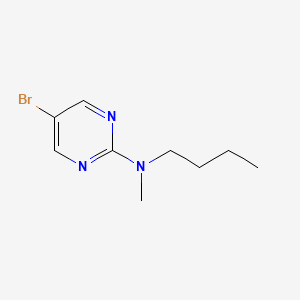
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
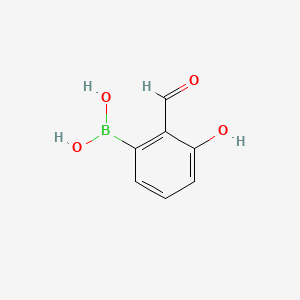
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)

